molecular formula C9H6Br3NO B12913470 6,8-Dibromoquinolin-5-ol hydrobromide CAS No. 188594-91-4

6,8-Dibromoquinolin-5-ol hydrobromide

Cat. No.: B12913470
CAS No.: 188594-91-4
M. Wt: 383.86 g/mol
InChI Key: BWEJWGSKQGYGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromoquinolin-5-ol hydrobromide is a chemical compound with the molecular formula C9H6Br3NO It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique brominated structure, which imparts specific chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromoquinolin-5-ol hydrobromide typically involves the bromination of 8-hydroxyquinoline. The process begins with the dissolution of 8-hydroxyquinoline in water, followed by the addition of bromine and aqueous hydrobromide. The reaction mixture is maintained at a controlled temperature to ensure optimal yield. The product, this compound, is then isolated through filtration and drying .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated bromine addition systems, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromoquinolin-5-ol hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

6,8-Dibromoquinolin-5-ol hydrobromide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to create novel quinoline derivatives.

    Biology: The compound’s brominated structure makes it a useful tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its structural similarity to other bioactive quinoline derivatives.

    Industry: It can be used in the development of new materials, dyes, and catalysts.

Mechanism of Action

The exact mechanism of action of 6,8-Dibromoquinolin-5-ol hydrobromide is not fully understood. it is believed to interact with various molecular targets and pathways due to its quinoline core. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism suggests potential antimicrobial and anticancer properties.

Comparison with Similar Compounds

    5,7-Dibromo-8-hydroxyquinoline: Another brominated quinoline derivative with similar chemical properties.

    8-Hydroxyquinoline: The parent compound from which 6,8-Dibromoquinolin-5-ol hydrobromide is derived.

    5-Bromo-8-hydroxyquinoline: A mono-brominated derivative with distinct chemical and biological properties.

Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct reactivity and potential biological activity. Its dual bromination at positions 6 and 8 of the quinoline ring differentiates it from other similar compounds and may contribute to its unique applications in research and industry .

Properties

CAS No.

188594-91-4

Molecular Formula

C9H6Br3NO

Molecular Weight

383.86 g/mol

IUPAC Name

6,8-dibromoquinolin-5-ol;hydrobromide

InChI

InChI=1S/C9H5Br2NO.BrH/c10-6-4-7(11)9(13)5-2-1-3-12-8(5)6;/h1-4,13H;1H

InChI Key

BWEJWGSKQGYGEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CC(=C2O)Br)Br)N=C1.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.